Unraveling the Enantiomeric Riddle of Fasnall: A Technical Guide to (S)- vs. (R)-Enantiomer Activity
Unraveling the Enantiomeric Riddle of Fasnall: A Technical Guide to (S)- vs. (R)-Enantiomer Activity
For Immediate Release
This technical guide provides an in-depth analysis of the differential pharmacological activity of the (S)- and (R)-enantiomers of Fasnall, a small molecule inhibitor with significant implications in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanisms of action, detailed experimental protocols, and a quantitative comparison of its enantiomeric forms.
Executive Summary
Fasnall has been identified as a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell proliferation and survival. Subsequent research has revealed a dual mechanism of action, with Fasnall also inhibiting Complex I of the mitochondrial electron transport chain. This guide elucidates the distinct activities of the (R)-Fasnall (HS-79) and (S)-Fasnall (HS-80) enantiomers, providing critical data for the strategic design of future cancer therapeutics. Our findings indicate that the (R)-enantiomer exhibits significantly greater potency in inhibiting cellular lipogenesis.
Comparative Activity of Fasnall Enantiomers
The differential activity of the Fasnall enantiomers was first characterized by Alwarawrah et al. (2016). The (R)-enantiomer, HS-79, demonstrated markedly higher potency in inhibiting fatty acid synthesis compared to the (S)-enantiomer, HS-80, and the racemic mixture.
Table 1: Inhibitory Concentration (IC50) of Fasnall and its Enantiomers in a Tritiated Acetate Incorporation Assay
| Compound | Stereochemistry | IC50 (µM) in BT474 cells[1] |
| Fasnall | Racemic | 5.84[1] |
| HS-79 | (R)-enantiomer | 1.57[1] |
| HS-80 | (S)-enantiomer | 7.13[1] |
Note: The stereochemical assignments of HS-79 as (R)-Fasnall and HS-80 as (S)-Fasnall are based on the information provided in US Patent US11679111B2.[2]
Experimental Protocols
Tritiated Acetate Incorporation Assay for Cellular FASN Inhibition
This assay measures the rate of de novo fatty acid synthesis in cells by quantifying the incorporation of radiolabeled acetate into cellular lipids.[1][3][4]
Materials:
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Cell culture medium and supplements
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BT474 breast cancer cells
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Fasnall, (R)-Fasnall (HS-79), (S)-Fasnall (HS-80)
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[³H]-acetate
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer)
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Chloroform/methanol (2:1, v/v)
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Scintillation cocktail
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Scintillation counter
Procedure:
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Cell Seeding: Plate BT474 cells in a 12-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with varying concentrations of Fasnall, (R)-Fasnall, or (S)-Fasnall for 4 hours.
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Radiolabeling: Add 1 µCi/mL of [³H]-acetate to each well and incubate for 2 hours.
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Cell Lysis: Aspirate the medium, wash the cells twice with ice-cold PBS, and lyse the cells with 500 µL of lysis buffer.
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Lipid Extraction: Transfer the cell lysate to a new tube and add 1.5 mL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.
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Quantification: Transfer an aliquot of the organic (lower) phase containing the lipids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Normalize the counts to the protein concentration of the cell lysate. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Blue Sepharose Elution Assay for FASN Binding
This assay assesses the ability of a compound to bind to FASN by measuring its capacity to elute the enzyme from a Cibacron Blue-conjugated Sepharose resin. Cibacron Blue mimics the structure of NADP+, a cofactor for FASN.
Materials:
-
Blue Sepharose 6 Fast Flow resin
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Chromatography column
-
Purified human FASN
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Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl)
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Elution buffer (Binding buffer containing a high concentration of NaCl, e.g., 1.5 M)
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Fasnall, (R)-Fasnall, (S)-Fasnall
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Bradford protein assay reagent
Procedure:
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Column Preparation: Pack a chromatography column with Blue Sepharose resin and equilibrate with 10 column volumes of binding buffer.
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FASN Loading: Load a solution of purified FASN onto the column and allow it to bind.
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Washing: Wash the column with binding buffer until the absorbance at 280 nm of the flow-through returns to baseline, indicating the removal of unbound protein.
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Compound Elution: Apply solutions of Fasnall, (R)-Fasnall, or (S)-Fasnall at various concentrations to the column and collect the eluate in fractions.
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High Salt Elution: Elute any remaining bound FASN with the high-salt elution buffer.
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Protein Quantification: Measure the protein concentration in each fraction using the Bradford assay.
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Data Analysis: Plot the amount of eluted FASN against the concentration of the test compound to determine the relative binding affinity.
Signaling Pathways and Mechanisms of Action
Fasnall exerts its anti-tumor effects through two primary mechanisms: on-target inhibition of FASN and off-target inhibition of mitochondrial Complex I.
On-Target: FASN Inhibition and Induction of Apoptosis
Inhibition of FASN by Fasnall leads to the accumulation of its substrate, malonyl-CoA.[5] Elevated levels of malonyl-CoA inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[6] This disruption in fatty acid metabolism leads to an increase in the synthesis of ceramide, a pro-apoptotic sphingolipid.[6] Ceramide accumulation, in turn, activates downstream apoptotic pathways, including the upregulation of pro-apoptotic genes like BNIP3, TRAIL, and DAP kinase 2, ultimately leading to programmed cell death.[6]
Off-Target: Mitochondrial Complex I Inhibition
More recent studies have identified Fasnall as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[7] This inhibition leads to an accumulation of NADH and a subsequent depletion of NAD+. The increased NADH/NAD+ ratio inhibits key enzymes of the tricarboxylic acid (TCA) cycle, such as pyruvate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase, thereby disrupting cellular respiration and energy production. This metabolic stress can also contribute to the anti-tumor effects of Fasnall.
Conclusion
The enantiomers of Fasnall exhibit distinct biological activities, with (R)-Fasnall (HS-79) being a more potent inhibitor of fatty acid synthesis than (S)-Fasnall (HS-80). The dual mechanism of action, targeting both FASN and mitochondrial Complex I, underscores the complex pharmacology of this compound. The detailed experimental protocols and pathway analyses provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of Fasnall and its analogs in oncology. A thorough understanding of the enantiomer-specific activities is paramount for the development of more selective and effective cancer therapies.
References
- 1. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11679111B2 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 3. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid synthase inhibition in human breast cancer cells leads to malonyl-CoA-induced inhibition of fatty acid oxidation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
